![molecular formula C17H19Cl2N5O B2452266 1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1396849-82-3](/img/structure/B2452266.png)
1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the urea family of compounds, which are known for their diverse range of biological activities. In
Applications De Recherche Scientifique
Molecular Interaction and CB1 Cannabinoid Receptor Antagonism
1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea has been studied for its interaction with the CB1 cannabinoid receptor. It acts as a potent and selective antagonist, which is crucial for understanding the receptor's functionality and potential therapeutic applications. This research helps in developing unified pharmacophore models for CB1 receptor ligands, contributing to drug design in this area (Shim et al., 2002).
Synthesis and Evaluation in CB2 Receptor Affinity
Research on the synthesis and evaluation of analogues of this compound for cannabinoid receptor affinity has been conducted. This research is significant for the development of new therapeutic agents targeting cannabinoid receptors, especially CB2, and has implications for treating conditions influenced by these receptors (Murineddu et al., 2006).
Potential in Alzheimer's Disease Treatment
The compound's derivatives have been evaluated for their neuroprotective effects against Aβ-induced mitochondrial permeability transition pore (mPTP) opening, which is crucial in Alzheimer's disease. This research indicates the potential of these derivatives in maintaining mitochondrial function and cell viability, offering new avenues for Alzheimer's disease treatment (Elkamhawy et al., 2018).
In Vitro and Ex Vivo Screening for CB1 Receptor Antagonism
The compound's derivatives have been synthesized and tested for CB1 receptor antagonism. These studies contribute to the understanding of structural activity relationships and pharmacological profiles of CB1 receptor antagonists, important for developing treatments for conditions related to this receptor (Srivastava et al., 2008).
Role in Modulating Neuronal Excitability
Studies have explored the role of this compound in modulating neuronal excitability, particularly in the cerebellum. This research enhances the understanding of CB1 receptor ligand functional efficacy and its implications for treating central nervous system diseases (Wang et al., 2011).
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O/c18-14-2-1-13(9-15(14)19)23-17(25)22-10-12-3-7-24(8-4-12)16-11-20-5-6-21-16/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOWWHWKPWUJOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.